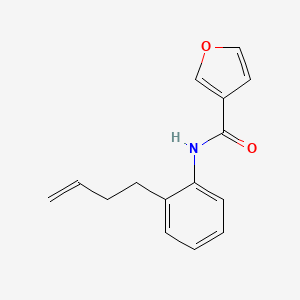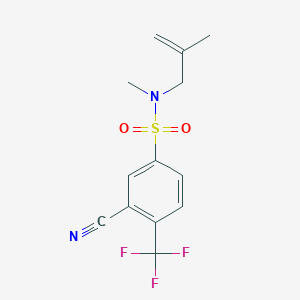![molecular formula C14H12FN5O2S B6626507 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FST or GSK2193874 and is primarily used as a tool compound in research studies.
Mécanisme D'action
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is a selective agonist of the GPR119 receptor. The GPR119 receptor is primarily expressed in pancreatic beta cells and intestinal L-cells. Activation of the GPR119 receptor leads to the release of incretin hormones and GIP, which in turn stimulates insulin secretion.
Biochemical and Physiological Effects
Studies have shown that activation of the GPR119 receptor by 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine leads to an increase in insulin secretion and glucose uptake in pancreatic beta cells. Additionally, it has been shown to increase incretin hormone secretion and GIP secretion in intestinal L-cells. These effects suggest that this compound may have potential therapeutic applications in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine in lab experiments is its high selectivity for the GPR119 receptor. This allows for more precise and accurate results in research studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine. One potential direction is to further explore its potential therapeutic applications in the treatment of type 2 diabetes. Additionally, it may be useful in the development of new drugs targeting the GPR119 receptor. Finally, further research may be needed to fully understand the mechanism of action of this compound and its effects on glucose homeostasis and insulin secretion.
Méthodes De Synthèse
The synthesis of 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine involves a multi-step process. The first step involves the preparation of 2-(4-fluorophenyl)ethylamine, which is then reacted with chlorosulfonic acid to form 2-(4-fluorophenyl)sulfonyl ethylamine. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring. Finally, the tetrazole compound is reacted with 2-bromopyridine to obtain 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine.
Applications De Recherche Scientifique
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine has been used in various scientific research studies as a tool compound. It has been used to study the role of the GPR119 receptor in glucose homeostasis and insulin secretion. Additionally, it has been used to study the effects of the GPR119 receptor on incretin hormone secretion and glucose-dependent insulinotropic polypeptide (GIP) secretion.
Propriétés
IUPAC Name |
3-[2-[2-(4-fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-12-3-5-13(6-4-12)23(21,22)9-8-20-18-14(17-19-20)11-2-1-7-16-10-11/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRUVPWODMGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)



![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)